molecular formula C13H10F3N3O2 B2605967 2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide CAS No. 941895-88-1

2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide

Cat. No.: B2605967
CAS No.: 941895-88-1
M. Wt: 297.237
InChI Key: CYYZMGKAJRWLOZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxypyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(6-methoxypyridazin-3-yl)aniline and 2,2,2-trifluoroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-(6-methoxypyridazin-3-yl)aniline is dissolved in an appropriate solvent like dichloromethane. To this solution, triethylamine is added, followed by the slow addition of 2,2,2-trifluoroacetyl chloride. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxypyridazinyl group can facilitate interactions with specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(4-aminophenyl)acetamide: Similar structure but lacks the methoxypyridazinyl group.

    2,2,2-Trifluoro-N-(4-(pyridazin-3-yl)phenyl)acetamide: Similar but without the methoxy group.

Uniqueness

2,2,2-Trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide is unique due to the presence of both trifluoromethyl and methoxypyridazinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthesis and a candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-11-7-6-10(18-19-11)8-2-4-9(5-3-8)17-12(20)13(14,15)16/h2-7H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZMGKAJRWLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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